Methyl 4-acetyl-3-fluorobenzoate
Overview
Description
Methyl 4-acetyl-3-fluorobenzoate is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 4-acetyl-3-fluorobenzoate is a complex organic compound. Similar fluorinated compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
Fluorinated compounds often exert their effects through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of target molecules, potentially altering cellular processes.
Biochemical Pathways
For instance, some fluorinated compounds are known to be involved in the microbial degradation of drugs, impacting various biochemical pathways
Pharmacokinetics
The presence of a fluorine atom in the molecule could potentially enhance certain properties of the compound, such as its metabolic stability and lipophilicity , which could impact its bioavailability.
Result of Action
Fluorinated compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets
Biochemical Analysis
Biochemical Properties
Methyl 4-acetyl-3-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor . This interaction is crucial as it can influence the breakdown of neurotransmitters, thereby affecting nerve signal transmission. Additionally, the compound’s fluorine atom can participate in hydrogen bonding and other non-covalent interactions with proteins, potentially altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving acetylcholine . By inhibiting acetylcholinesterase, the compound can increase acetylcholine levels, leading to enhanced signal transmission in cholinergic neurons. This can affect gene expression and cellular metabolism, potentially leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition is facilitated by the compound’s acetyl group, which interacts with the enzyme’s catalytic triad, and the fluorine atom, which enhances binding affinity through hydrogen bonding . These interactions result in prolonged acetylcholine signaling and altered neuronal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of acetylcholinesterase activity, leading to prolonged changes in cellular function . In vivo studies have also indicated potential long-term effects on neuronal signaling and behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by increasing acetylcholine levels . At higher doses, it can lead to toxicity, manifesting as symptoms such as muscle weakness, respiratory distress, and convulsions . These adverse effects are likely due to excessive inhibition of acetylcholinesterase, resulting in overstimulation of cholinergic pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its degradation and detoxification . The compound is metabolized by enzymes such as cytochrome P450, which facilitate its breakdown into less toxic metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its overall impact on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also interact with transport proteins that facilitate its movement . The compound’s distribution is influenced by its binding to plasma proteins, which can affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target proteins . Post-translational modifications, such as acetylation, can influence its targeting to specific cellular compartments, thereby modulating its biochemical effects .
Properties
IUPAC Name |
methyl 4-acetyl-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYMDXUYSNUJKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.